molecular formula C19H13BrClN3S B2842727 4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(3-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZINE CAS No. 1223863-33-9

4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(3-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZINE

Cat. No.: B2842727
CAS No.: 1223863-33-9
M. Wt: 430.75
InChI Key: HUNCVIPUBRYTNN-UHFFFAOYSA-N
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Description

4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(3-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZINE is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure

Preparation Methods

The synthesis of 4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(3-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZINE typically involves the reaction of 3-bromobenzyl chloride with 2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine-4-thiol under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Chemical Reactions Analysis

4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(3-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZINE can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(3-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZINE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, which is particularly useful in the context of cancer treatment .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[(3-bromophenyl)methylsulfanyl]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrClN3S/c20-15-5-1-3-13(9-15)12-25-19-18-11-17(23-24(18)8-7-22-19)14-4-2-6-16(21)10-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNCVIPUBRYTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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